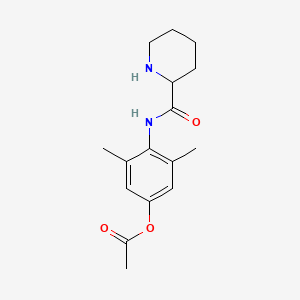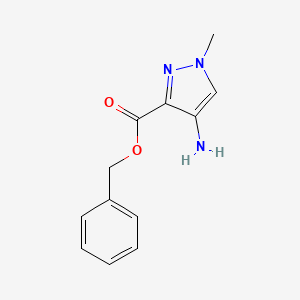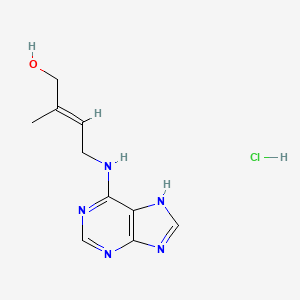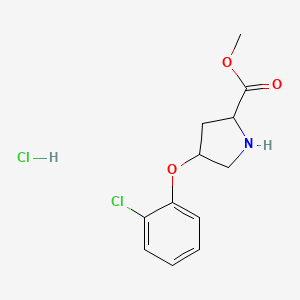
4-Acetyloxy-N-desbutyl Bupivacaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyloxy-N-desbutyl Bupivacaine is a derivative of Bupivacaine, a widely used local anesthetic. This compound is of interest due to its potential applications in various fields, including medicine and pharmacology. It is structurally related to Bupivacaine but has unique properties that make it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-N-desbutyl Bupivacaine typically involves the acetylation of N-desbutyl Bupivacaine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyloxy-N-desbutyl Bupivacaine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the acetyl group.
Substitution: Substituted derivatives where the acetyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-Acetyloxy-N-desbutyl Bupivacaine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of local anesthetics.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a local anesthetic with modified properties compared to Bupivacaine.
Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-Acetyloxy-N-desbutyl Bupivacaine is similar to that of Bupivacaine. It works by inhibiting the opening of voltage-gated sodium channels in neuronal membranes, thereby blocking the propagation of action potentials. This results in a loss of sensation in the targeted area. The acetylation may affect its binding affinity and duration of action.
Comparación Con Compuestos Similares
Similar Compounds
Bupivacaine: The parent compound, widely used as a local anesthetic.
Levobupivacaine: An enantiomer of Bupivacaine with a similar mechanism of action but a different safety profile.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
4-Acetyloxy-N-desbutyl Bupivacaine is unique due to its acetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar anesthetics. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
[3,5-dimethyl-4-(piperidine-2-carbonylamino)phenyl] acetate |
InChI |
InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20) |
Clave InChI |
YGYZVGXQFIWYLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)

![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)







